molecular formula C13H11Cl2O3P B12677266 Phosphonic acid, methyl-, bis(p-chlorophenyl) ester CAS No. 6395-59-1

Phosphonic acid, methyl-, bis(p-chlorophenyl) ester

Cat. No.: B12677266
CAS No.: 6395-59-1
M. Wt: 317.10 g/mol
InChI Key: GGTUMCQOLITEHT-UHFFFAOYSA-N
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Description

Phosphonic acid, methyl-, bis(p-chlorophenyl) ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a methyl group and two p-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, methyl-, bis(p-chlorophenyl) ester typically involves the reaction of methylphosphonic dichloride with p-chlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

CH3P(O)Cl2+2C6H4ClOHCH3P(O)(OC6H4Cl)2+2HCl\text{CH}_3\text{P(O)Cl}_2 + 2 \text{C}_6\text{H}_4\text{ClOH} \rightarrow \text{CH}_3\text{P(O)(OC}_6\text{H}_4\text{Cl)}_2 + 2 \text{HCl} CH3​P(O)Cl2​+2C6​H4​ClOH→CH3​P(O)(OC6​H4​Cl)2​+2HCl

This reaction is usually conducted in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Mechanism of Action

The mechanism of action of phosphonic acid, methyl-, bis(p-chlorophenyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by mimicking the structure of phosphate groups, thereby interfering with the enzyme’s normal function. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the conditions of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, methyl-, bis(p-chlorophenyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to mimic phosphate groups makes it particularly valuable in biological and medicinal research .

Properties

CAS No.

6395-59-1

Molecular Formula

C13H11Cl2O3P

Molecular Weight

317.10 g/mol

IUPAC Name

1-chloro-4-[(4-chlorophenoxy)-methylphosphoryl]oxybenzene

InChI

InChI=1S/C13H11Cl2O3P/c1-19(16,17-12-6-2-10(14)3-7-12)18-13-8-4-11(15)5-9-13/h2-9H,1H3

InChI Key

GGTUMCQOLITEHT-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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